1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea

Catalog No.
S6790857
CAS No.
1428365-51-8
M.F
C21H29N3O2S
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-y...

CAS Number

1428365-51-8

Product Name

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H29N3O2S/c1-26-19-6-4-17(5-7-19)8-11-22-21(25)23-12-15-24-13-9-18(10-14-24)20-3-2-16-27-20/h2-7,16,18H,8-15H2,1H3,(H2,22,23,25)

InChI Key

KXCAZBRLZWDRPZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)C3=CC=CS3
  • Methoxyphenyl group: The presence of a methoxy group (CH3O) bonded to a phenyl ring suggests a potential for influencing interactions with biological targets. Methoxy groups can affect hydrophilicity and electronic properties, which can influence absorption and interaction with enzymes or receptors [].
  • Urea moiety: The central urea group is a common functional group in many biologically active molecules, including pharmaceuticals. Urea groups can participate in hydrogen bonding with biological targets, which can be important for activity [].
  • Piperidine and thiophene rings: The presence of a piperidine ring and a thiophene ring suggests potential for the molecule to interact with specific receptors or enzymes. However, the specific functionality of these groups in this context would require further investigation.

Future Research Directions

While there is no current research data available, the structure of 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea suggests some interesting possibilities for future research.

  • Target identification: Investigating if the molecule binds to specific biological targets, such as enzymes or receptors, would be a crucial first step. Techniques like in vitro binding assays could be used for this purpose.
  • Activity studies: If the molecule binds to a specific target, research into its functional effects would be necessary. This could involve investigating its potential as an agonist, antagonist, or inhibitor for the target of interest.
  • Medicinal chemistry optimization: If the molecule shows promising activity, modifications could be made to its structure to improve potency, selectivity, or other pharmaceutical properties.

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is a complex organic compound characterized by its unique structure, which includes a urea functional group linked to a piperidine ring and aromatic substituents. The molecular formula of this compound is C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S, and it has a molar mass of approximately 370.51 g/mol. The presence of both a methoxyphenyl group and a thiophenyl-piperidine moiety suggests potential for significant biological activity, particularly in pharmacological applications.

Typical for ureas and piperidines, including:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbonic acid derivatives.
  • Alkylation: The nitrogen atoms in the piperidine ring can participate in alkylation reactions, potentially modifying the compound's pharmacological properties.
  • Substitution Reactions: The methoxy group can be substituted under electrophilic aromatic substitution conditions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry, making it suitable for modifications that could enhance its biological efficacy.

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects: Urea derivatives often show promise as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity: Some piperidine-containing compounds have been noted for their potential anti-cancer properties, possibly through inhibition of specific signaling pathways.
  • Analgesic Properties: The presence of piperidine rings is often associated with analgesic effects, suggesting that this compound may also exhibit pain-relieving properties.

Further biological assays would be necessary to elucidate the specific mechanisms of action and therapeutic potential of 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea.

The synthesis of this compound can be approached through several methods:

  • Urea Formation: A common method involves reacting an amine with an isocyanate or carbamate to form the urea linkage.
  • Piperidine Synthesis: The thiophen-2-ylpiperidine moiety can be synthesized via cyclization reactions involving thiophene derivatives and piperidine precursors.
  • Coupling Reactions: A final coupling step may involve linking the piperidine derivative with the methoxyphenyl ethyl group through appropriate coupling agents.

These methods highlight the importance of multi-step synthesis in developing complex organic molecules.

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea has potential applications in various fields:

  • Pharmaceuticals: Given its structural features, this compound could serve as a lead for developing new antidepressants or analgesics.
  • Material Science: Its unique chemical structure may also lend itself to applications in creating novel materials or polymers with specific properties.

Studies on similar compounds suggest that 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea may interact with various biological targets:

  • Receptor Binding: Potential interactions with serotonin or dopamine receptors could be investigated to assess its psychotropic effects.
  • Enzyme Inhibition: The compound might inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Understanding these interactions will be crucial for predicting the compound's behavior in biological systems.

Several compounds share structural similarities with 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-3-pyrrolidin-1-ylureaContains a pyrrolidine instead of piperidineMay exhibit different biological activity due to ring structure
1-(4-Methoxyphenyl)-3-{2-[4-(methylthio)piperidin]}ureaSimilar urea structure but with a methylthio groupPotentially different pharmacodynamics due to sulfur substitution
1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(fluorophenyl)piperidin]}ureaFluorinated variantFluorine may enhance lipophilicity and bioavailability

These comparisons illustrate how variations in substituents and ring structures can lead to differing biological activities and pharmacological profiles, emphasizing the uniqueness of 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea. Further research into these compounds could provide insights into optimizing their therapeutic potential.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

387.19804835 g/mol

Monoisotopic Mass

387.19804835 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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